molecular formula C17H32N2O3 B1409538 trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester CAS No. 1849424-24-3

trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester

Cat. No.: B1409538
CAS No.: 1849424-24-3
M. Wt: 312.4 g/mol
InChI Key: SQFVUFOZRWNJOS-UHFFFAOYSA-N
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Description

trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a cyclohexylamine derivative featuring a tetrahydropyran-4-ylmethyl substituent on the amino group and a tert-butyl carbamate (Boc) protecting group. This compound is structurally related to intermediates in pharmaceutical synthesis, such as those used in spirocyclic compounds (e.g., ) or kinase inhibitors .

Properties

IUPAC Name

tert-butyl N-[4-(oxan-4-ylmethylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N2O3/c1-17(2,3)22-16(20)19-15-6-4-14(5-7-15)18-12-13-8-10-21-11-9-13/h13-15,18H,4-12H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFVUFOZRWNJOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Cyclohexane Backbone

  • Starting Material : Begin with a suitable 4-aminobenzoic acid derivative.
  • Catalytic Hydrogenation : Use a catalyst like palladium on carbon under low hydrogen pressure to convert the aromatic ring into a cyclohexane ring, maintaining the trans configuration.
  • Purification : Purify the resulting trans-4-amino-cyclohexanecarboxylic acid derivative using methods such as crystallization or chromatography.

Purification and Characterization

  • Purification : Use techniques such as flash chromatography on silica gel with appropriate eluents (e.g., ethyl acetate/hexane) to purify the final compound.
  • Characterization : Employ NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Data Tables

Step Reagents Conditions Yield Purity
Cyclohexane Synthesis 4-Aminobenzoic acid derivative, Pd/C, H2 Low H2 pressure, basic conditions Varies >75% trans ratio
Tetrahydropyran Synthesis Ru catalyst, dihydropyran precursor Ru-catalyzed cycloisomerization Varies High
Alkylation Tetrahydropyran derivative, base (e.g., NaH) Solvent like DMF or THF Varies High
Amination and Protection Boc2O, DCM Room temperature, 1-2 hours Varies High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamic acid ester group, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydropyran ring can yield lactones, while reduction of the carbamic acid ester can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for studies on enzyme inhibition, receptor binding, or other biological activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the tetrahydropyran ring and the carbamic acid ester group suggests it could be modified to enhance its pharmacokinetic properties and biological activity.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also serve as a precursor for the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access and catalytic activity.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Pathway Modulation: The compound might influence various biochemical pathways, altering the production of metabolites or the activity of signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexylamine Scaffold

The target compound belongs to a class of {4-[substituted-amino]-cyclohexyl}-carbamic acid tert-butyl esters, where the substituent on the amino group defines physicochemical and biological properties. Key analogs include:

Table 1: Substituent-Driven Comparisons
Compound Name Substituent Molecular Formula Molecular Weight Key Features
Target Compound Tetrahydropyran-4-ylmethyl C16H28N2O3 296.41* Enhanced polarity due to ether oxygen; improved solubility in polar solvents
{4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester () 2-Chloro-acetyl-ethyl C15H27ClN2O3 318.84 Chlorine atom increases electrophilicity; potential toxicity concerns
{4-[(2-Chloro-acetyl)-cyclopropyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester () 2-Chloro-acetyl-cyclopropyl C16H27ClN2O3 330.85 Cyclopropyl group may enhance metabolic stability
{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester () 2-Chloro-acetyl-methyl C14H25ClN2O3 304.82 Smaller substituent; reduced steric hindrance
trans-4-(Boc-amino)cyclohexanol () Hydroxyl C11H21NO3 215.29 Hydroxyl group increases hydrophilicity; lower logP

*Calculated based on molecular formula.

Key Observations:
  • The tetrahydropyran-4-ylmethyl group in the target compound introduces polarity through its ether oxygen, distinguishing it from chloro-acetyl analogs, which are more electrophilic and prone to nucleophilic substitution .
  • Compared to hydroxylated derivatives (e.g., ), the target compound’s tetrahydropyran group balances lipophilicity and solubility, making it advantageous for blood-brain barrier penetration in CNS drug candidates .

Role of the Boc Protecting Group

The tert-butyl carbamate (Boc) group is a common protective strategy for amines, preventing unwanted reactions during multi-step syntheses. For example:

  • trans-4-(Boc-amino)cyclohexyl tosylate () uses the Boc group to stabilize the amine during nucleophilic substitution reactions .
  • In tert-butyl (4-(4-oxocyclohexyl)phenyl)carbamate (), the Boc group facilitates selective deprotection under acidic conditions .

The Boc group’s stability under basic conditions and labile nature under acidic conditions (e.g., HCl/EtOAc) is consistent across all analogs, including the target compound .

Research Findings and Pharmacological Implications

  • Solubility : The tetrahydropyran group improves aqueous solubility compared to tert-butyl-substituted cyclohexylamines (e.g., trans-4-tert-butylcyclohexylamine in ) .
  • Metabolic Stability : Cyclohexylamines with bulky substituents (e.g., tetrahydropyran) show slower hepatic clearance in preclinical models, as seen in related testosterone derivatives () .

Biological Activity

Trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester is a compound with significant potential in medicinal chemistry due to its unique structural features. Its molecular formula is C₁₁H₂₂N₂O₂, and it has a molecular weight of approximately 214.31 g/mol. The compound's design incorporates a cyclohexyl ring and a tetrahydropyran moiety, which may enhance its biological activity through improved lipophilicity and pharmacokinetic properties.

Structural Characteristics

The compound's structure includes:

  • Cyclohexyl ring : Provides steric bulk and potential interactions with biological targets.
  • Tetrahydropyran moiety : Enhances lipophilicity, which may influence membrane permeability and bioavailability.
  • Carbamic acid functional group : Implicated in various biological interactions.

Research indicates that this compound interacts with specific biological pathways, potentially acting as a therapeutic agent. Interaction studies have been crucial for understanding its mechanism of action, particularly in the context of cancer treatment and other diseases.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Cellular Assays : In vitro studies have shown that similar compounds exhibit activity against breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. While specific data on this compound is limited, its structural analogs have demonstrated moderate efficacy in inhibiting cell growth without affecting nonmalignant cells like MCF-10A .
  • Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including moderate brain exposure and good tissue distribution in organs such as the kidney and liver. Half-life studies suggest rapid absorption and clearance rates, indicating potential for therapeutic use .
  • Bioavailability : Preliminary studies suggest that modifications to the structure can enhance bioavailability, which is critical for effective drug design. The presence of the tetrahydropyran group is hypothesized to improve solubility and absorption .

Comparative Analysis

A comparison with structurally similar compounds reveals insights into the unique properties of this compound:

Compound NameStructureUnique Features
Tert-butyl (trans-4-(aminomethyl)cyclohexyl)methyl carbamateC₁₃H₂₆N₂O₂Contains an additional methyl group on the nitrogen
Tert-butyl [trans-4-(hydroxymethyl)cyclohexyl]carbamateC₁₂H₂₃NO₃Features a hydroxymethyl group instead of an amino group
Tert-butyl (trans-3-(aminomethyl)cyclobutanol)C₉H₁₉N₃O₂Cyclobutane ring provides different steric properties

Case Studies

While specific case studies on this compound are scarce, related compounds have been evaluated for their anticancer activities. For instance, compounds derived from L-γ-methyleneglutamic acid amides showed promising results against breast cancer cell lines, indicating a potential pathway for further research into this compound's efficacy .

Q & A

Basic: What are the critical steps and optimized conditions for synthesizing this compound?

Answer:
The synthesis typically involves sequential protection, coupling, and functionalization steps. Key stages include:

  • Amino Group Protection : The tetrahydropyran-4-ylmethyl-amine intermediate is protected using Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) under inert conditions at -78°C to prevent side reactions .
  • Nucleophilic Substitution : Reaction with halogenated pyrimidines (e.g., 2-chloro-5-iodopyrimidine) in DMAc (dimethylacetamide) with NaHCO₃ as a base at 80°C for 12 hours to form the pyrimidine-amine adduct .
  • Sonogashira Coupling : Introduction of alkynyl groups using Pd(PPh₃)₂Cl₂ and CuI catalysts in THF, with DIEA (N,N-diisopropylethylamine) as a base for sp²-sp carbon bond formation .
    Optimization Tips :
  • Use low temperatures (-78°C) during Boc protection to minimize racemization.
  • Purify intermediates via column chromatography (e.g., silica gel with EtOAc/hexane gradients) to achieve >95% purity .

Advanced: How is stereochemical control maintained during synthesis?

Answer:
Stereochemistry is preserved through:

  • Chiral Auxiliaries : Use of trans-configured starting materials (e.g., trans-4-aminocyclohexanol) to enforce spatial arrangement .
  • Stereoselective Catalysis : Palladium-catalyzed couplings with chiral ligands to retain configuration during heterocycle formation .
  • Analytical Validation : Confirm stereochemistry via chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography. For example, chromatography in resolved >99% trans isomers using ethyl ester derivatives .

Analytical: What methods validate the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclohexyl CH₂ peaks at δ 1.2–1.8 ppm) and Boc-group tert-butyl signals (δ 1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 469 for intermediates) .
  • HPLC-PDA : Purity >98% achieved using C18 reverse-phase columns (acetonitrile/water gradients) .
    Data Table :
ParameterMethodExample Data (Intermediate)Reference
Molecular WeightHRMS325.83 (C₁₇H₂₄ClNO₃)
PurityHPLC99.4% (λ = 254 nm)
Melting PointDSC114–118°C (Boc-protected amine)

Application: How is this compound modified for enzyme inhibition studies?

Answer:

  • Functional Group Introduction : Install electrophilic groups (e.g., aldehydes, boronic esters) via Sonogashira or Suzuki-Miyaura couplings to probe active-site interactions .
  • Biological Assays :
    • Kinase Inhibition : Test derivatives against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
    • Cellular Uptake : Radiolabel (³H or ¹⁴C) the Boc group to track intracellular accumulation in cancer cell lines .

Data Contradictions: How to resolve discrepancies in reported synthetic yields?

Answer:

  • Parameter Screening : Re-evaluate reaction variables (solvent, catalyst loading) using Design of Experiments (DoE). For instance, DMAc vs. THF in pyrimidine coupling impacts yields by 15–20% .
  • Intermediate Analysis : Use LC-MS to identify side products (e.g., de-Boc intermediates or dimerization byproducts) that reduce yields .
  • Reproducibility Checks : Cross-validate protocols with alternative catalysts (e.g., Pd(OAc)₂ instead of PdCl₂(PPh₃)₂) .

Advanced: What computational methods predict its reactivity in novel reactions?

Answer:

  • DFT Calculations : Model transition states for SN2 reactions (e.g., B3LYP/6-31G* level) to predict regioselectivity in pyrimidine substitutions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DCM) on conformational stability of the cyclohexyl ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
trans-{4-[(Tetrahydropyran-4-ylmethyl)-amino]-cyclohexyl}-carbamic acid tert-butyl ester

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